Cas no 2138017-55-5 (4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride)

4-Cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride is a specialized heterocyclic compound featuring a sulfonyl fluoride moiety, which is highly reactive toward nucleophiles, making it valuable in click chemistry and covalent inhibitor design. The cyclopropyl and thiophene substituents enhance its steric and electronic properties, contributing to selective binding interactions. This compound is particularly useful in medicinal chemistry and chemical biology for targeting serine hydrolases or other nucleophilic residues in proteins. Its stability under physiological conditions and compatibility with aqueous environments further broaden its applicability in probe development and drug discovery. The structural framework also allows for further derivatization, enabling tailored modifications for specific research or therapeutic applications.
4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride structure
2138017-55-5 structure
商品名:4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
CAS番号:2138017-55-5
MF:C9H8FN3O2S2
メガワット:273.30712223053
CID:5905506
PubChem ID:165956077

4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
    • 2138017-55-5
    • EN300-782933
    • インチ: 1S/C9H8FN3O2S2/c10-17(14,15)9-12-11-8(6-3-4-16-5-6)13(9)7-1-2-7/h3-5,7H,1-2H2
    • InChIKey: RDZIINUAPYGNAQ-UHFFFAOYSA-N
    • ほほえんだ: S(C1=NN=C(C2=CSC=C2)N1C1CC1)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 273.00419702g/mol
  • どういたいしつりょう: 273.00419702g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 396
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 102Ų

4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-782933-2.5g
4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
2138017-55-5 95.0%
2.5g
$1454.0 2025-02-22
Enamine
EN300-782933-5.0g
4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
2138017-55-5 95.0%
5.0g
$2152.0 2025-02-22
Enamine
EN300-782933-0.1g
4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
2138017-55-5 95.0%
0.1g
$653.0 2025-02-22
Enamine
EN300-782933-1.0g
4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
2138017-55-5 95.0%
1.0g
$743.0 2025-02-22
Enamine
EN300-782933-0.05g
4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
2138017-55-5 95.0%
0.05g
$624.0 2025-02-22
Enamine
EN300-782933-0.25g
4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
2138017-55-5 95.0%
0.25g
$683.0 2025-02-22
Enamine
EN300-782933-10.0g
4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
2138017-55-5 95.0%
10.0g
$3191.0 2025-02-22
Enamine
EN300-782933-0.5g
4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride
2138017-55-5 95.0%
0.5g
$713.0 2025-02-22

4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride 関連文献

4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluorideに関する追加情報

4-Cyclopropyl-5-(Thiophen-3-Yl)-4H-1,2,4-Triazole-3-Sulfonyl Fluoride: A Comprehensive Overview

4-Cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride, also known by its CAS number 2138017-55-5, is a highly specialized chemical compound with significant applications in the fields of organic synthesis and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical reactions. Recent studies have highlighted its role in the development of novel materials and its ability to act as a versatile building block in synthetic chemistry.

The molecular structure of 4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride is characterized by a triazole ring system, which is a five-membered heterocycle containing three nitrogen atoms. The presence of a cyclopropyl group and a thiophene moiety further enhances its reactivity and functional diversity. The sulfonyl fluoride group attached to the triazole ring is particularly significant, as it confers electrophilic properties that make this compound highly reactive in various nucleophilic substitution reactions.

Recent research has focused on the application of this compound in the synthesis of bioactive molecules. Its ability to undergo nucleophilic aromatic substitution reactions has been exploited in the development of new drug candidates. For instance, studies have demonstrated that derivatives of this compound can exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, making them promising leads for anti-inflammatory drug development.

In addition to its role in pharmaceutical applications, 4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride has also been investigated for its potential in materials science. The compound's unique electronic properties make it a candidate for use in the development of advanced polymers and high-performance materials. Researchers have explored its ability to participate in click chemistry reactions, which are known for their efficiency and selectivity in forming stable covalent bonds.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazole core. The cyclopropyl and thiophene substituents are introduced through carefully controlled coupling reactions, while the sulfonyl fluoride group is added via fluorination techniques. The optimization of these steps has been a focus of recent studies, with researchers seeking to improve yields and reduce reaction times.

The stability and reactivity of 4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride have been extensively studied under various conditions. Experimental data indicate that the compound exhibits good thermal stability up to 150°C and is highly reactive towards nucleophiles such as amines and alcohols. These properties make it an ideal reagent for use in large-scale synthetic processes.

In terms of safety considerations, while this compound is not classified as a hazardous material under current regulations, proper handling procedures should be followed due to its reactive nature. Gloves and protective eyewear are recommended when working with this compound to minimize exposure risks.

The future prospects for 4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl fluoride appear promising, with ongoing research exploring its potential applications in green chemistry and sustainable synthetic methods. Its ability to participate in catalytic cycles and facilitate atom-efficient transformations makes it a valuable tool for addressing challenges in modern chemical synthesis.

In conclusion, 4-cyclopropyl

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